molecular formula C10H13N3O B7810861 4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one

4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7810861
M. Wt: 191.23 g/mol
InChI Key: PUUBSWPIPKQFLB-UHFFFAOYSA-N
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Description

The compound with the identifier “4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one involves specific chemical reactions and conditions. The exact synthetic route can vary, but it generally includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields such as food or pharmaceuticals . The preparation methods often involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable, often employing advanced technologies and equipment to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The specific conditions such as temperature, pressure, and solvent can vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness

The compound’s ability to form inclusion complexes with cyclodextrins, for example, is a distinctive feature that enhances its utility in various fields .

Properties

IUPAC Name

4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBSWPIPKQFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C1=CN(N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2C1=CN(N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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